molecular formula C7H12O2 B1584880 Methyl 5-hexenoate CAS No. 2396-80-7

Methyl 5-hexenoate

Cat. No.: B1584880
CAS No.: 2396-80-7
M. Wt: 128.17 g/mol
InChI Key: ASKDFGVMJZMYEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-hexenoate, also known as 5-hexenoic acid methyl ester, is an organic compound with the molecular formula C₇H₁₂O₂. It is a colorless liquid with a fruity odor, commonly used in the synthesis of various organic compounds. The structure of this compound consists of a six-carbon chain with a double bond between the fifth and sixth carbon atoms and a methyl ester functional group at the first carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-hexenoate can be synthesized through the esterification of 5-hexenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, this compound is produced using similar esterification processes but on a larger scale. The reaction mixture is continuously stirred and heated, and the product is purified through distillation to obtain a high-purity ester.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

    Reduction: The ester can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The double bond in this compound can participate in addition reactions with halogens or hydrogen halides to form substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) in the presence of a catalyst.

Major Products Formed:

    Oxidation: 5-hexenoic acid or 5-hexenal.

    Reduction: 5-hexen-1-ol.

    Substitution: 5-bromohexanoate or 5-chlorohexanoate.

Scientific Research Applications

Methyl 5-hexenoate has various applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving esters.

    Medicine: this compound is investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of methyl 5-hexenoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The double bond in the compound allows it to undergo addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    Methyl 4-pentenoate: Similar structure but with a double bond between the fourth and fifth carbon atoms.

    Methyl 6-heptenoate: Similar structure but with a seven-carbon chain.

    Methyl 3-butenoate: Similar structure but with a double bond between the third and fourth carbon atoms.

Uniqueness of Methyl 5-hexenoate: this compound is unique due to its specific position of the double bond and the length of its carbon chain, which provides distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where the position of the double bond is crucial.

Properties

IUPAC Name

methyl hex-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-4-5-6-7(8)9-2/h3H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKDFGVMJZMYEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30946806
Record name Methyl hex-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2396-80-7
Record name Methyl 5-hexenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2396-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl-5-hexenoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002396807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl hex-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hexenoic acid, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.669
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Hex-5-enoic acid methyl ester was prepared as follows. Hex-5-enoic acid (2.00 g, 17.5 mmol) was dissolved in diethyl ether (8 mL) and methanol (4 mL) and cooled to 0° C. To this solution was added 2.0 M Trimethylsilyl diazomethane (9 mL) dropwise. It was noted that a yellow TMS-diazomethane solution dissipates upon stirring with the reaction mixture, and the reaction is deemed complete when the yellow color persists. Caution should be observed, as the reaction is associated with vigorous gas evolution. When the yellow color persists in the reaction mixture, TLC analysis was conducted and confirmed consumption of the acid. The solvent was evaporated under reduced pressure carefully (product is somewhat volatile) and replaced with ethyl acetate. The solution was washed with saturated NaHCO3, dried, and the filtrate was used directly in the next step. 1H NMR (400 MHz) CDCl3 δ 5.45 (m, 1H), δ 4.9 (m, 2H), δ 3.65 (s, 3H), δ 2.20 (t, 2H), δ 2.05 (m, 2H), δ 1.70 (m, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Via Lactone XXXVII. Refer to Chart 3. A phosphonate reagent is first prepared. Methyl 5-hexenoate is prepared from 5-hexenoic acid by reaction with methanol and concentrated sulfuric acid in refluxing ethylene dichloride, thereafter washing and distilling the product. The anion of dimethyl methylphosphonate, prepared from dimethyl methylphosphonate (82 g.) and 400 ml. of 1.6 M butyllithium in 800 ml. of tetrahydrofuran at -55° to -60° C. is treated with methyl 5-hexenoate (41 g.) added in 65 ml. of tetrahydrofuran over about 10 min. The mixture is stirred at -75° C. for 2 hr. and then at about 25° C. for 18 hr. Acetic acid (26 ml.) is added and the solvent removed under reduced pressure. The residue is taken up in water and ether-methylene chloride (3:1). The organic phase, combined with extractions of the aqueous phase, is washed with cold aqueous sodium bicarbonate and brine, dried, and concentrated. There is obtained, on distillation, dimethyl 2-oxo-6-heptenylphosphonate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
Lactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
26 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Synthesis routes and methods III

Procedure details

5-Hexenoic acid (4.9 g, 42.9 mmol) was refluxed in 80 ml of methanol with catalytic p toluene sulfonic acid monohydrate for 40 hours. The solution was cooled and concentrated then poured into ether/water. The ether layer was dried over sodium sulfate and concentrated to give 4.6 g (35.9 mmol), 84% of the title compound.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-hexenoate
Reactant of Route 2
Reactant of Route 2
Methyl 5-hexenoate
Reactant of Route 3
Methyl 5-hexenoate
Reactant of Route 4
Reactant of Route 4
Methyl 5-hexenoate
Reactant of Route 5
Reactant of Route 5
Methyl 5-hexenoate
Reactant of Route 6
Reactant of Route 6
Methyl 5-hexenoate
Customer
Q & A

Q1: What is the aroma profile of Methyl 5-hexenoate and in which fruit is it predominantly found?

A1: this compound contributes to the fruity aroma profile of pineapple. It's one of the major aroma compounds found in fresh-cut pineapple, alongside other esters like methyl-2-methylbutanoate, methyl hexanoate, ethyl hexanoate, and ethyl 5-hexenoate. []

Q2: How does storage affect the concentration of this compound in pineapple?

A2: Storing fresh-cut pineapple, either at 4°C for 24 hours or exposing it to UV radiation for 15 minutes, leads to a significant decrease in the concentration of this compound and other esters. []

Q3: Can this compound be synthesized from lactones?

A3: Yes, research suggests that this compound, classified as a terminally unsaturated methyl ester, can be selectively produced from lactones using specific metal oxide catalysts. []

Q4: Is this compound found in other fruits besides pineapple?

A4: Yes, this compound has been identified as one of the volatile compounds present in natural sparkling guava wine. []

Q5: Can this compound be used as a starting material in organic synthesis?

A5: Yes, this compound can be used as a starting material in organic synthesis. For example, reacting it with samarium (II) iodide (SmI2) in the presence of aldehydes or ketones initiates a sequential radical cyclization/intermolecular carbonyl addition reaction. []

Q6: Can polyamides be chemically recycled using this compound as an intermediate?

A6: Research shows that treating waste nylon-6 with supercritical methanol leads to its depolymerization, ultimately forming a mixture of Methyl 6-hydroxycapronate and this compound in approximately a 1:1 ratio. This highlights the potential of using this compound as an intermediate in the chemical recycling of polyamides. []

Q7: Are there any known applications of this compound in annulation reactions?

A7: Yes, the carbanion derived from this compound can be used to install carbomethoxy-substituted methylenecyclohexane rings via an annulation process involving conjugate addition to 2-cyano-2-cycloalkenones. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.